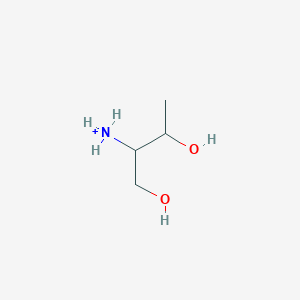
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester is a chemical compound with the molecular formula C16H16N2O6 and a molecular weight of 332.31 g/mol . This compound is known for its light-yellow solid form and is used in various scientific and industrial applications .
準備方法
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester involves several steps. One common method includes the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid with methanol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete esterification . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed from these reactions include amino derivatives and substituted pyridine compounds .
科学的研究の応用
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester is widely used in scientific research due to its pharmacological properties. It is a potent calcium antagonist and is used in the study of cardiovascular diseases . The compound’s ability to bind to calcium channels makes it valuable in the development of antihypertensive drugs . Additionally, it is used in the prevention and therapy of atherosclerotic degradation of arterial walls .
作用機序
The compound exerts its effects by binding to calcium channels in the membranes of cells, preventing the entry of calcium ions . This action leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation and vascular smooth muscle contraction .
類似化合物との比較
Similar compounds include other dihydropyridine derivatives such as amlodipine, nifedipine, and felodipine . Compared to these compounds, 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester has a unique nitrophenyl group that enhances its binding affinity to calcium channels . This uniqueness makes it particularly effective in certain therapeutic applications, such as the treatment of hypertension and atherosclerosis .
特性
CAS番号 |
85831-33-0 |
|---|---|
分子式 |
C15H16N2O4 |
分子量 |
288.30 g/mol |
IUPAC名 |
methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-9-7-13(14(10(2)16-9)15(18)21-3)11-5-4-6-12(8-11)17(19)20/h4-8,13,16H,1-3H3/t13-/m0/s1 |
InChIキー |
YIDMSUYXPVVJDC-ZDUSSCGKSA-N |
異性体SMILES |
CC1=C[C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


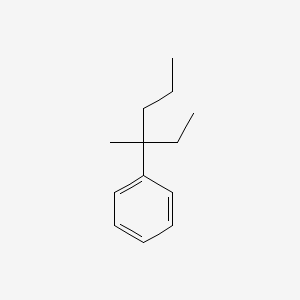

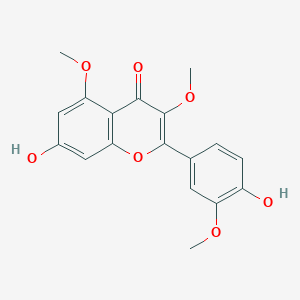

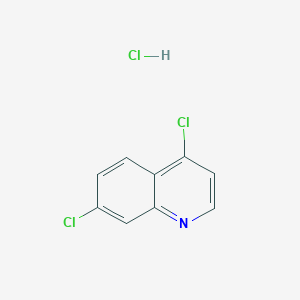
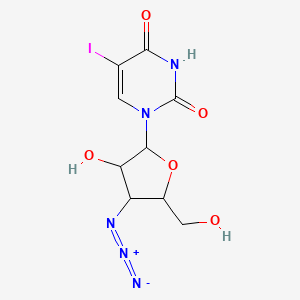
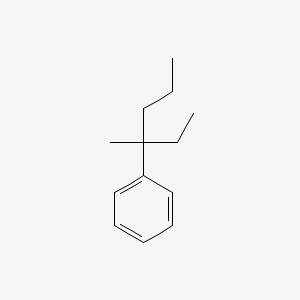
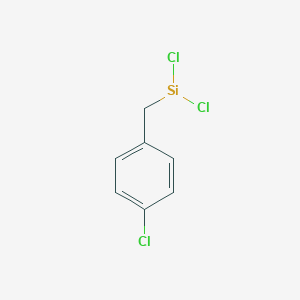
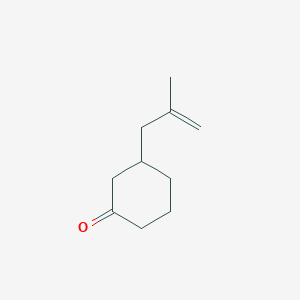

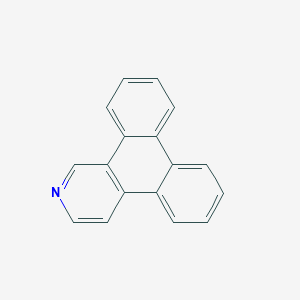
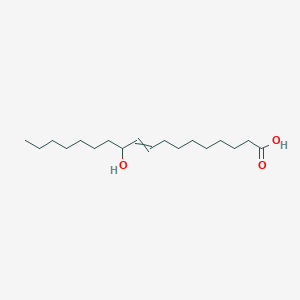
![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
